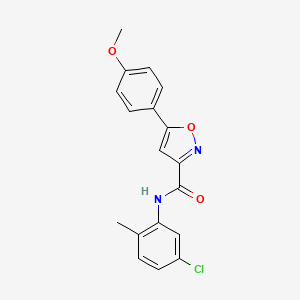
N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic building blocks to the final desired structure. For instance, the synthesis of triazole carboxamides involves condensation reactions under reflux conditions, as seen in the synthesis of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide . Similarly, the synthesis of a molecule with antiproliferative activity involves condensation of specific carboxylic acid with an aminated indazole derivative . These methods reflect the general strategies that could be applied to synthesize the compound , using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of synthesized compounds are confirmed using spectroscopic techniques such as NMR, mass spectroscopy, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular framework, including the arrangement of atoms and the presence of specific functional groups. The molecular structure analysis is crucial for verifying the successful synthesis of the target compound and for subsequent biological activity studies.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are typically condensation reactions, which are facilitated by catalysts and specific reaction conditions such as temperature and solvent choice . The reactivity of the functional groups present in the starting materials plays a significant role in the formation of the final product. For example, the presence of a methoxy group can influence the electronic properties of the molecule and affect its reactivity in the synthesis process.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are influenced by their molecular structures. For instance, the presence of methoxy and carboxamide groups can affect the solubility, melting point, and stability of the compounds . These properties are important for the practical application of the compounds, including their formulation into dosage forms for biological testing and potential therapeutic use.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide and its derivatives have been explored for their antimicrobial properties. A study by Bektaş et al. (2010) synthesized several derivatives from ester ethoxycarbonylhydrazones with primary amines, including compounds with antimicrobial activities against various microorganisms. This research highlights the compound's potential in contributing to the development of new antimicrobial agents [Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2010). Molecules].
Potential as Anti-inflammatory and Analgesic Agents
Another dimension of research on N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide derivatives has focused on their anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized novel derivatives from visnaginone and khellinone, demonstrating significant COX-2 inhibition, analgesic, and anti-inflammatory activities. This work suggests the compound's derivatives as promising leads for developing new analgesic and anti-inflammatory drugs [Abu‐Hashem, A., Al-Hussain, S., & Zaki, M. (2020). Molecules].
Cytotoxicity and Antitumor Applications
The cytotoxic and antitumor potential of N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide derivatives has also been a subject of study. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and tested them against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential use of these compounds in anticancer therapy [Hassan, A. S., Hafez, T., & Osman, S. A. (2014). Scientia Pharmaceutica].
Molecular and Electronic Analysis
Research on N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has extended to the molecular and electronic levels, exploring nonlinear optical properties and spectroscopic analysis. Beytur and Avinca (2021) conducted a comprehensive study analyzing the electronic properties, molecular vibrations, and NMR chemical shifts of novel compounds, demonstrating their potential applications in materials science and molecular electronics [Beytur, M., & Avinca, I. (2021). Heterocyclic Communications].
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-3-6-13(19)9-15(11)20-18(22)16-10-17(24-21-16)12-4-7-14(23-2)8-5-12/h3-10H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTZFVRQOYYCPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

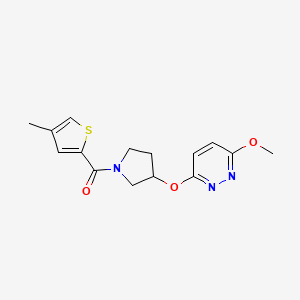
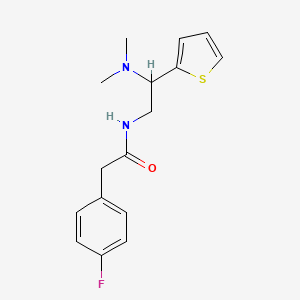
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3018853.png)
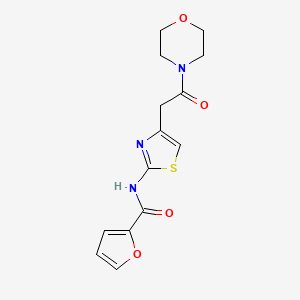
![N-(benzo[d][1,3]dioxol-5-yl)-4-bromo-2-fluorobenzamide](/img/structure/B3018857.png)
![3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3018858.png)
![methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate](/img/structure/B3018859.png)
![4-(N,N-diethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018860.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2-chlorobenzoate](/img/structure/B3018864.png)
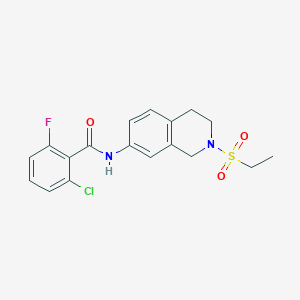
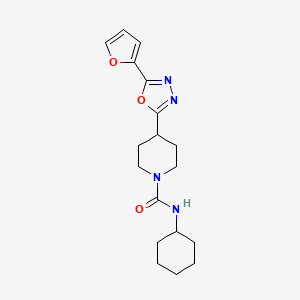
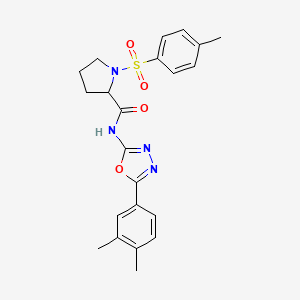
![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3018871.png)